

Comprehensive Technical Analysis of Copanlisib Binding Mode to p110 γ Crystal Structure

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Compound Focus: Copanlisib

CAS No.: 1032568-63-0

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Introduction to PI3K γ Structure and Relevance

The **p110 γ catalytic subunit** represents one of the four class I phosphoinositide 3-kinase (PI3K) isoforms and serves as a critical therapeutic target in oncology and immunology. As a **lipid kinase**, PI3K γ phosphorylates the 3-position hydroxyl group of phosphatidylinositol lipids in the plasma membrane, generating second messengers that activate downstream signaling cascades including the AKT/mTOR pathway. Unlike the ubiquitously expressed p110 α and p110 β isoforms, p110 γ exhibits **restricted expression** primarily in hematopoietic cells, where it mediates signaling from G-protein coupled receptors (GPCRs) and contributes to immune cell migration, activation, and tumor microenvironment modulation [1] [2]. The **structural characterization** of p110 γ in complex with selective and non-selective inhibitors has provided invaluable insights for rational drug design, with **copanlisib** representing a prominent pan-class I PI3K inhibitor with distinctive binding properties.

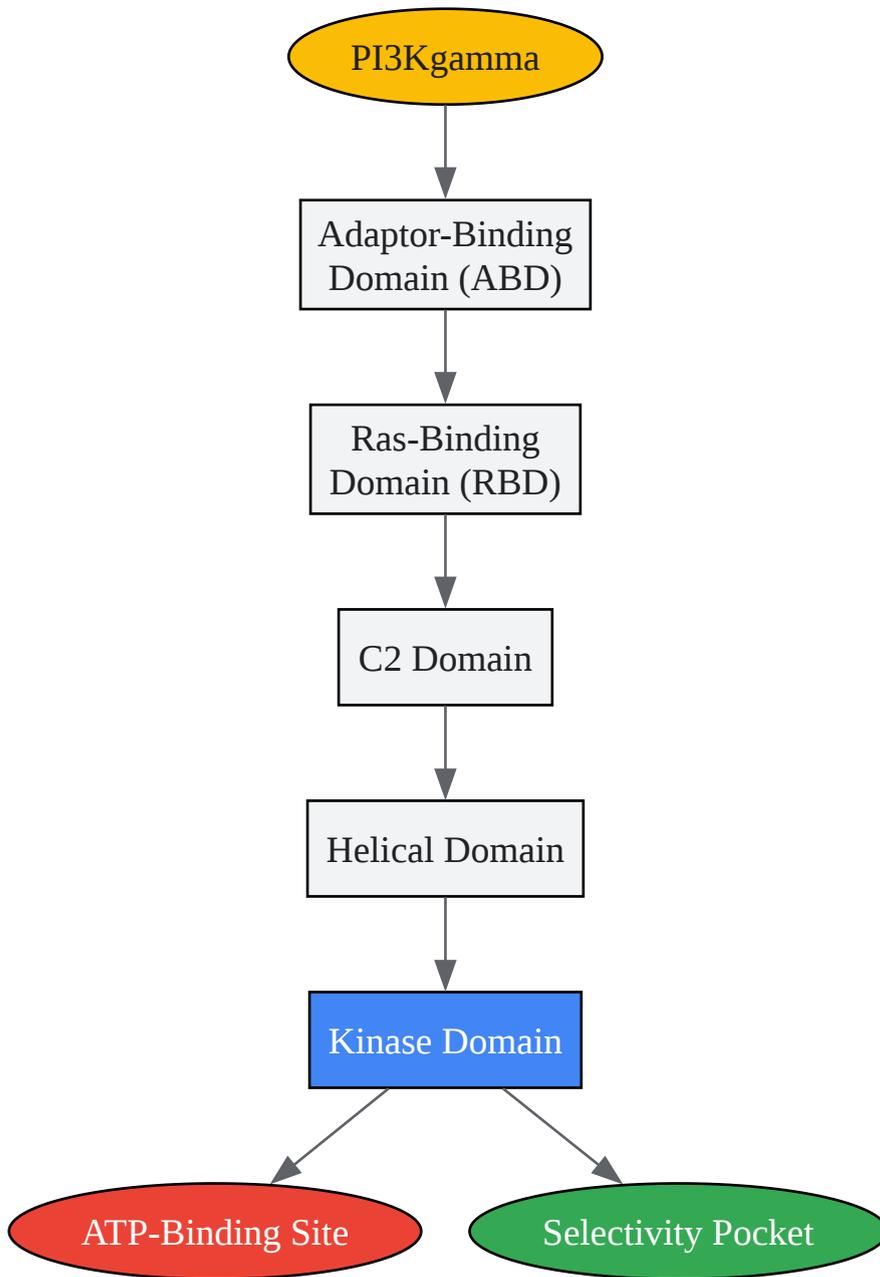
The **catalytic subunit p110 γ** shares the conserved domain architecture of class I PI3Ks, consisting of an adaptor-binding domain (ABD), Ras-binding domain (RBD), C2 domain, helical domain, and kinase domain [3]. The **kinase domain** itself adopts a characteristic bilobal structure common to protein kinases, with the N-lobe rich in β -strands and the C-lobe primarily α -helical, forming a deep cleft where ATP binding occurs [4]. This ATP-binding pocket serves as the primary target for most small-molecule PI3K inhibitors, including

copanlisib. Structural analyses reveal that the **active site** of p110 γ contains several distinctive features, including a hydrophobic back pocket, a affinity pocket that accommodates inhibitor extensions, and a selectivity pocket that varies among different PI3K isoforms [1]. Understanding these structural elements is fundamental to appreciating the binding mode and inhibitory mechanism of **copanlisib**.

PI3K γ Structural Overview and Functional Domains

The **domain organization** of p110 γ follows the conserved architecture of class I PI3K catalytic subunits, with each domain contributing to regulatory functions and catalytic activity. The **N-terminal adaptor-binding domain (ABD)** facilitates interaction with regulatory subunits, though unlike class IA PI3Ks that bind p85 subunits, p110 γ associates with either p101 or p84/p87 regulatory proteins [3]. The **Ras-binding domain (RBD)** enables interaction with small GTPases of the Ras family, providing a mechanism for input from growth factor signaling pathways. The **C2 domain** mediates membrane association through calcium-independent phospholipid binding, while the **helical domain** serves as a structural scaffold [2] [3].

The **kinase domain** of p110 γ represents the catalytic core and shares the canonical fold of protein kinases, despite phosphorylating lipid substrates rather than proteins. This domain contains the **ATP-binding cleft** situated between the N-lobe and C-lobe, which accommodates both the adenosine moiety of ATP and the lipid substrate presentation region. Critical **catalytic residues** include Lys833, which forms salt bridges with the α - and β -phosphates of ATP, and Asp964, which acts as the catalytic base in the phosphotransfer reaction [4]. The **activation loop** near the C-lobe regulates access to the substrate binding site and undergoes conformational changes during enzyme activation. Structural comparisons among PI3K isoforms reveal that while the overall fold is highly conserved, **subtle differences** in the ATP-binding pocket and surrounding regions confer isoform selectivity for small-molecule inhibitors [1].



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Domain architecture of p110 γ catalytic subunit highlighting functional regions.

Copanlisib's Binding Mode to p110 γ

Molecular Interactions and Binding Features

Copanlisib establishes **critical hydrogen bonds** with the hinge region of p110 γ through its imidazoline N1 atom, mimicking the adenine moiety of ATP [1]. This interaction represents a conserved feature among ATP-competitive PI3K inhibitors. The **C5 amide substituent** of **copanlisib** extends into a deeper affinity pocket within the kinase domain, forming additional hydrogen bonds with residues in this region that enhance binding affinity [1]. Meanwhile, the **C7 and C8 substituents** project toward the solvent-exposed region at the entrance of the binding pocket, influencing the physicochemical properties and pharmacokinetic profile without significantly affecting potency [1].

The **flat conformation** adopted by **copanlisib**'s 2,3-dihydroimidazo[1,2-c]quinazoline scaffold allows it to occupy the adenine-binding pocket of p110 γ while maximizing surface contact with hydrophobic residues lining the binding cleft [1]. This binding mode contrasts sharply with the **propeller-shaped conformation** of isoform-selective inhibitors like idelalisib, which exploit a different orientation and induced-fit mechanism to achieve selectivity [1]. Structural analyses based on X-ray crystallography (PDB entry 5G2N) reveal that **copanlisib** makes contact with several **key residues** including Met804 and Trp812 in the ATP-binding region, which correspond to Met752 and Trp760 in p110 δ [1]. These interactions contribute to the distinctive isoform selectivity profile of **copanlisib**, which shows preferential inhibition of p110 α and p110 δ while maintaining significant potency against p110 γ .

Structural Determinants of Selectivity

The **binding specificity** of **copanlisib** among class I PI3K isoforms stems from nuanced differences in the ATP-binding pockets rather than exclusive interactions with unique residues. While **copanlisib** is classified as a **pan-class I inhibitor**, it exhibits approximately **tenfold preference** for p110 α and p110 δ over p110 β and p110 γ [1] [5]. This selectivity pattern arises from structural variations in the **affinity pocket** that accommodates the C5 amide moiety of **copanlisib**, with p110 α and p110 δ providing more favorable interactions in this region. The **solvent-front region** near the entrance of the binding pocket, where the C7 and C8 substituents project, also contributes to differential affinity among isoforms due to variations in surface residues and flexibility.

Comparative analyses of inhibitor-bound PI3K structures reveal that **conformational mobility** in a region including residue Met752 (p110 γ numbering) plays a crucial role in determining inhibitor selectivity [1]. For strictly isoform-selective inhibitors like idelalisib, this region undergoes **induced fit** to create a specialized selectivity pocket that accommodates the quinazoline moiety [1]. In contrast, **copanlisib** as a multitargeted

inhibitor engages a more **conserved binding mode** that does not require substantial conformational changes in this region. This distinction explains why mutation of Met752 to isoleucine affects binding of isoform-selective inhibitors but has minimal impact on **copanlisib** sensitivity [1].

Comparative Inhibition Profiles of PI3K Inhibitors

Quantitative Potency Assessment

The **inhibitory potency** of **copanlisib** against PI3K isoforms has been quantitatively assessed through enzyme activity assays measuring half-maximal inhibitory concentration (IC₅₀) values. These assays typically employ purified recombinant PI3K isoforms and detect production of the lipid product PIP₃ in the presence of varying inhibitor concentrations [1]. **Copanlisib** demonstrates **nanomolar potency** against all class I PI3K isoforms, with IC₅₀ values of 0.5 nM for p110 α , 3.7 nM for p110 β , 6.4 nM for p110 γ , and 0.7 nM for p110 δ [5]. This profile confirms its classification as a **pan-class I PI3K inhibitor** with particular strength against the α and δ isoforms.

When compared with other clinically developed PI3K inhibitors, **copanlisib** exhibits **higher overall potency** against all four class I isoforms [1]. The distinctive **isoform preference** of **copanlisib** (p110 α/δ > p110 γ/β) differentiates it from both δ -selective inhibitors (idelalisib, duvelisib) and α -selective inhibitors (alpelisib) [1]. Among pan-class I inhibitors, **copanlisib** shows superior activity against p110 γ compared to buparlisib and pictilisib, which may have implications for its immunomodulatory effects in the tumor microenvironment [1]. The table below provides a comprehensive comparison of inhibitory potencies for major PI3K inhibitors in clinical development.

Table 1: Comparative Inhibitory Potency (IC₅₀, nM) of PI3K Inhibitors Against Class I Isoforms

Inhibitor	p110 α	p110 β	p110 γ	p110 δ	Selectivity Profile
Copanlisib	0.5	3.7	6.4	0.7	Pan-class I, α/δ preference
Idelalisib	820	565	89	2.5	δ -selective
Duvelisib	1602	851	27	2.9	δ/γ -selective

Inhibitor	p110 α	p110 β	p110 γ	p110 δ	Selectivity Profile
Alpelisib	5	1200	2500	290	α -selective
Buparlisib	52	166	262	116	Pan-class I
Pictilisib	3	75	213	3	Pan-class I, α/δ preference

Structural Basis for Differential Inhibition

The **varied potency profiles** observed among PI3K inhibitors stem from fundamental differences in their binding modes and molecular interactions. As discussed previously, **copanlisib** adopts a **flat conformation** within the ATP-binding pocket that enables broad interactions across class I isoforms [1]. In contrast, **idealisib** and other δ -selective inhibitors assume a **propeller-shaped conformation** that exploits an induced-fit selectivity pocket created by conformational changes in p110 δ [1]. This structural distinction explains why mutations in the flexible region (e.g., M752I in p110 γ) dramatically reduce sensitivity to idealisib but minimally affect **copanlisib** potency [1].

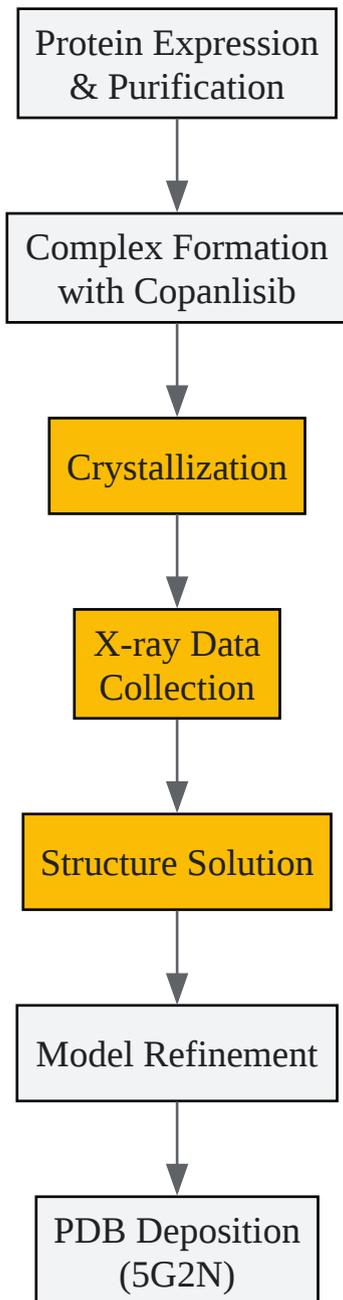
The **selectivity pocket** utilized by isoform-specific inhibitors arises from displacement of methionine and tryptophan residues (Met804 and Trp812 in p110 γ ; Met752 and Trp760 in p110 δ) that gate access to a deeper hydrophobic region [1]. The **chemical scaffolds** of selective inhibitors typically feature bulky substituents that sterically require this conformational change for productive binding, whereas the compact, flat structure of **copanlisib** can be accommodated without major structural rearrangements [1]. This fundamental difference in binding mechanism underlies the distinct selectivity patterns observed across the PI3K inhibitor landscape and informs rational design strategies for next-generation inhibitors with optimized therapeutic indices.

Experimental Structural Methods and Protocols

Crystallization and Structure Determination

The **structural characterization** of **copanlisib** bound to PI3K γ has been achieved through X-ray crystallography, with the atomic coordinates deposited in the Protein Data Bank under accession code 5G2N [1]. The **experimental workflow** typically begins with overexpression of recombinant p110 γ (often as a complex with regulatory subunits) in insect cell systems using baculovirus vectors, followed by multi-step purification using affinity, ion-exchange, and size-exclusion chromatography [6]. The **purified protein** is concentrated to 5-10 mg/mL and mixed with a molar excess of **copanlisib** before crystallization screening using vapor diffusion methods.

Crystals of the **p110 γ -copanlisib complex** typically form in conditions containing PEG-based precipitants and optimized buffers at pH 6.5-8.5 [1]. For data collection, crystals are cryoprotected and flash-cooled in liquid nitrogen. **X-ray diffraction data** are collected at synchrotron sources, and the structure is solved by molecular replacement using existing PI3K structures as search models [1]. Iterative cycles of **model building and refinement** are performed using programs such as Coot and Phenix, with the **copanlisib** molecule fit into well-defined electron density within the ATP-binding cleft [1]. The **final refined structure** provides atomic-level detail of protein-inhibitor interactions, enabling analysis of binding motifs and guidance for structure-based drug design.



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Experimental workflow for determining p110γ-copanlisib crystal structure.

Biochemical Assays for Binding Assessment

Complementary to structural methods, **biochemical assays** provide quantitative assessment of **copanlisib** binding and inhibition. The standard **enzyme activity assay** measures PI3K-mediated production of PIP3

from PIP2 substrate in the presence of varying inhibitor concentrations [6]. Reactions typically contain 20 mM HEPES (pH 7.5), 5 mM MgCl₂, lipid substrates (PI and ATP at specified concentrations), and purified PI3K enzyme [6]. After 60-minute incubation at room temperature, reactions are stopped and **PIP3 production** is detected either through luminescence-based measurement of ATP consumption (Kinase-Glo system) or through mobility-shift assays [6].

For **IC50 determination**, **copanlisib** is serially diluted in DMSO and tested across a concentration range (typically 0.1 nM to 10 μM) with appropriate controls [6]. **Dose-response curves** are generated by plotting inhibitor concentration against percentage enzyme activity, and IC50 values are calculated using nonlinear regression in programs such as GraphPad Prism [6]. This biochemical characterization provides functional validation of the inhibitory potency inferred from structural studies and enables direct comparison with other PI3K inhibitors under standardized conditions.

Mutagenesis Studies for Binding Validation

Site-directed mutagenesis represents a powerful approach for validating proposed binding interactions and identifying residues critical for inhibitor specificity. The **isoform reciprocal mutagenesis** technique involves substituting non-conserved residues between p110 isoforms to determine their contribution to inhibitor selectivity [6]. For example, mutation of serine 773 in p110 α (corresponding to serine 806 in p110 γ) to aspartate significantly reduces sensitivity to the α -selective inhibitor PIK-75 but has minimal effect on **copanlisib** potency [6].

The **experimental protocol** involves generating mutant PI3K constructs using PCR-based mutagenesis, followed by protein expression in Sf21 insect cells via baculovirus infection [6]. The **mutant proteins** are purified using nickel-affinity chromatography (for His-tagged constructs) and characterized enzymatically to ensure proper folding [6]. Comparison of **IC50 values** between wild-type and mutant enzymes reveals the impact of specific residues on inhibitor binding, with fold-changes in potency indicating the relative importance of each residue for inhibitor engagement [6]. These functional studies complement structural data by quantitatively assessing the energetic contributions of specific protein-inhibitor interactions.

Conclusion and Research Implications

The **structural characterization** of **copanlisib** bound to p110 γ has provided invaluable insights for targeted drug design in the PI3K inhibitor field. The **flat binding mode** adopted by **copanlisib**'s 2,3-dihydroimidazo[1,2-c]quinazoline scaffold distinguishes it from the propeller-shaped conformation of isoform-selective inhibitors and underlies its pan-class I inhibitory profile [1]. The **critical hydrogen bonds** formed between the imidazoline N1 atom and the hinge region, combined with the extensive surface contacts within the ATP-binding cleft, explain the nanomolar potency observed against all class I isoforms with particular preference for p110 α and p110 δ [1] [5].

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To cite this document: Smolecule. [Comprehensive Technical Analysis of Copanlisib Binding Mode to p110 γ Crystal Structure]. Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b001528#copanlisib-binding-mode-p110-gamma-crystal-structure>]

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